molecular formula C13H9NOS B578580 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261973-39-0

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol

Cat. No.: B578580
CAS No.: 1261973-39-0
M. Wt: 227.281
InChI Key: VNDYHYKUILJHAZ-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound that combines the structural features of benzothiophene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol typically involves the formation of the benzothiophene and pyridine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: TMSCN in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol involves its interaction with various molecular targets. The compound’s effects are often mediated through π-π* transitions and intramolecular charge-transfer (ICT) transitions . These interactions can influence the compound’s photophysical properties and its ability to act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is unique due to its combination of benzothiophene and pyridine rings, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDYHYKUILJHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682901
Record name 2-(1-Benzothiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-39-0
Record name 2-(1-Benzothiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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